Boc-3-(1-萘基)-D-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

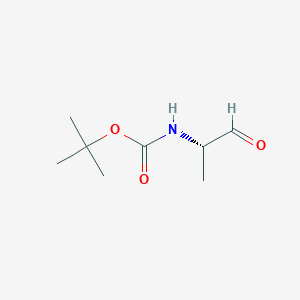

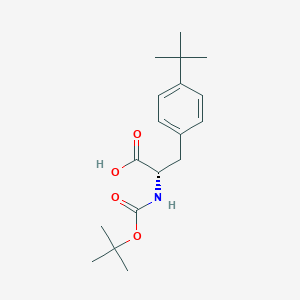

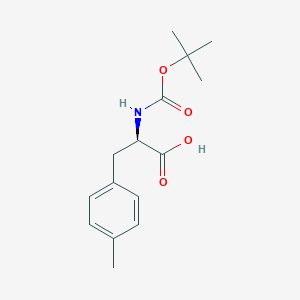

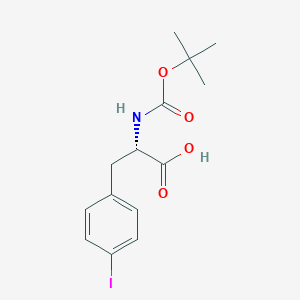

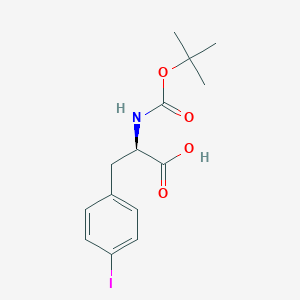

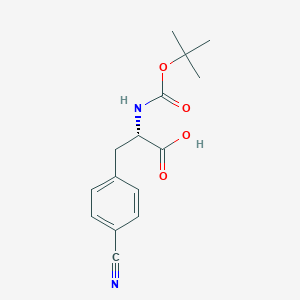

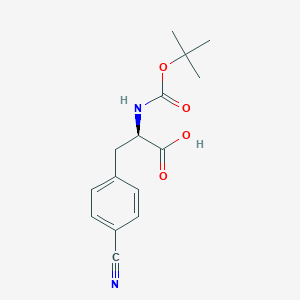

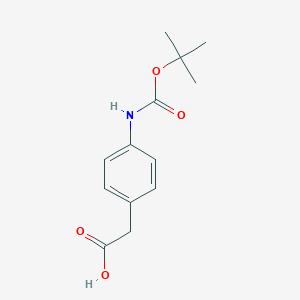

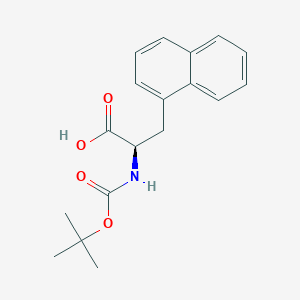

Boc-3-(1-naphthyl)-D-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder with a molecular formula of C18H21NO4 and a molecular weight of 315.36 .

Molecular Structure Analysis

The molecular structure of Boc-3-(1-naphthyl)-D-alanine consists of a naphthyl group, an alanine group, and a tert-butoxycarbonyl (Boc) group . The InChI Key is KHHIGWRTNILXLL-HNNXBMFYSA-N .Chemical Reactions Analysis

Boc-3-(1-naphthyl)-D-alanine is primarily used in peptide synthesis . It can participate in Suzuki–Miyaura coupling reactions, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Boc-3-(1-naphthyl)-D-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It is recommended to store it at 2-8 °C .科学研究应用

Peptide Synthesis

Boc-D-1-Nal-OH: is commonly used as a building block in the synthesis of peptides . Its protective Boc group shields the amino functionality during the peptide coupling reactions, which is a critical step in solid-phase peptide synthesis. This allows for the selective deprotection and coupling of amino acids to form complex peptide chains.

Medicinal Chemistry

In medicinal chemistry, Boc-D-1-Nal-OH serves as a precursor in the development of melanocortin receptor 3 (MC3R) agonists . These agonists have potential therapeutic applications in treating conditions like obesity and metabolic syndrome due to their role in energy homeostasis.

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the creation of peptidomimetics . These molecules mimic the structure of peptides and are used to investigate peptide functions and interactions, which can lead to the development of new drugs.

Analytical Chemistry

In analytical chemistry, Boc-D-1-Nal-OH can be used as a standard or reference compound when calibrating instruments or developing analytical methods for peptide-related studies .

Chemical Engineering

Boc-D-1-Nal-OH: finds its application in chemical engineering, especially in process development for the synthesis of complex organic molecules . Its role as a building block means it can be incorporated into various synthetic pathways, optimizing production processes for efficiency and yield.

Materials Science

In materials science, the compound’s properties can be harnessed to create novel materials with peptide-like structures, potentially leading to the development of new biomaterials .

Environmental Science

While direct applications in environmental science are not explicitly documented, the synthesis and use of compounds like Boc-D-1-Nal-OH can contribute to the understanding of environmental pollutants’ breakdown and the design of environmentally friendly synthetic routes .

Biochemistry and Pharmacology

Boc-D-1-Nal-OH: is used in biochemistry and pharmacology research to synthesize compounds that can modulate biological pathways, offering insights into disease mechanisms and therapeutic targets .

安全和危害

Boc-3-(1-naphthyl)-D-alanine should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required . In case of accidental release, ensure adequate ventilation, avoid dust formation, and sweep up and shovel into suitable containers for disposal .

作用机制

- Boc-D-1-Nal-OH is a building block used in peptide synthesis . However, specific primary targets for this compound are not widely documented. It’s essential to recognize that Boc-D-1-Nal-OH serves as a precursor for more complex peptide structures rather than having direct biological targets.

Target of Action

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(1-naphthyl)-D-alanine | |

CAS RN |

76932-48-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。